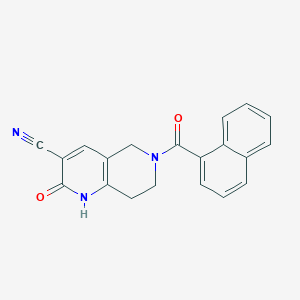

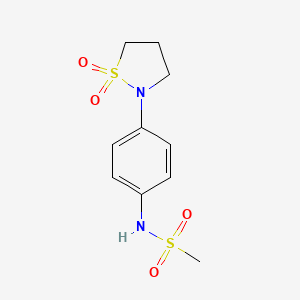

![molecular formula C12H5Cl2N3 B2959104 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 170894-91-4](/img/structure/B2959104.png)

1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound . Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazole derivatives has attracted much attention from chemists due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . A simple and effective method for the synthesis of pyrimido[1,2-a]benzimidazole derivatives was demonstrated by researchers . The main advantage of the method is that it uses N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2), aromatic aldehydes, and keto esters .Molecular Structure Analysis

The molecular formula of 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile is C12H5Cl2N3 . The structure of this compound includes a benzimidazole ring, which is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .Chemical Reactions Analysis

The chemistry of aza-heterocycles, such as 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile, has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines, are currently of great practical importance .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Research has demonstrated the synthesis of 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile derivatives through various chemical reactions. These derivatives have been synthesized for their potential applications in developing new chemical entities with antimicrobial activities and for studies in material science. One such study describes the synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and their evaluation against microbial activities. The synthetic routes involve the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonate, leading to the formation of tricyclic compounds with significant in vitro activity against certain strains of bacteria (Rida et al., 1988).

Antimicrobial Activity

Some derivatives of 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile have been synthesized with the anticipation of antimicrobial activity. These compounds, featuring various substituents, have shown in vitro antimicrobial efficacy, highlighting the structure-activity relationship crucial for designing potent antimicrobial agents (Badawey & Gohar, 1992).

Novel Synthetic Approaches

Innovative synthetic methods have been developed to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. A noteworthy study describes a one-pot, four-component reaction that efficiently yields these derivatives. This synthesis is significant for its moderate yields and the novelty of the reaction mechanism, which involves the formation of polysubstituted benzenes with subsequent substitution and annulation reactions (Yan et al., 2009).

Optical and Fluorescent Properties

The optical and fluorescent properties of novel pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivatives have been explored for potential applications in material science. These derivatives exhibit blue-green emissions in dilute solutions and have high quantum yields of fluorescence, making them candidates for use in fluorescent materials and bioimaging (Yang et al., 2011).

DNA Detection and Fluorescent Probes

Research into novel aminated benzimidazo[1,2-a]quinolines, which are structurally related to 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile, has shown potential for DNA detection. These compounds, when synthesized and characterized, exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their application as DNA-specific fluorescent probes (Perin et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-dichloropyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl2N3/c13-8-5-11(14)17-10-4-2-1-3-9(10)16-12(17)7(8)6-15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTXAWOAZPMVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=CC(=C3C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

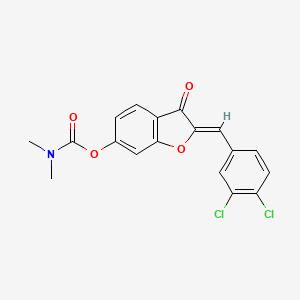

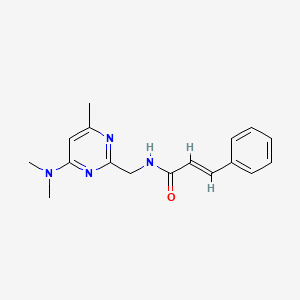

![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)

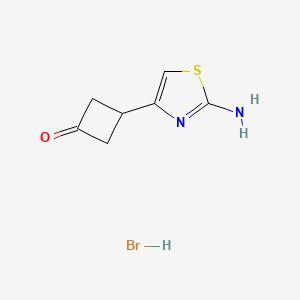

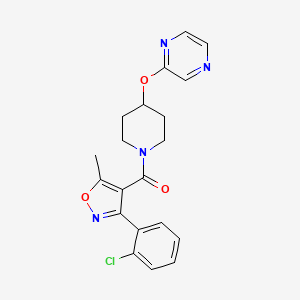

![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)

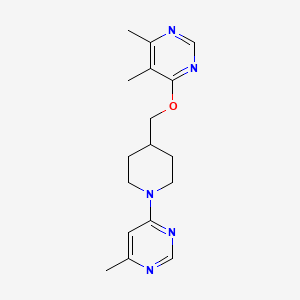

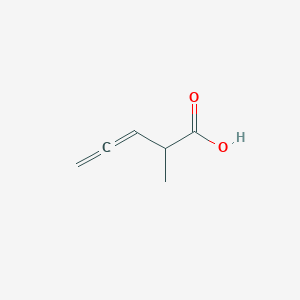

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)

![N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2959043.png)

![3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2959044.png)